molecular formula C15H16ClN3 B4775314 2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B4775314
M. Wt: 273.76 g/mol
InChI Key: SLKVMVFCSVIAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile, also known as Sunitinib, is a small molecule inhibitor that is used in cancer therapy. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC). Since then, it has been extensively studied for its therapeutic potential in a range of other cancers.

Mechanism of Action

2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile inhibits the activity of multiple RTKs, which are involved in the growth and survival of cancer cells. By inhibiting these receptors, this compound blocks the signaling pathways that promote cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further reducing their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing tumor growth, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in certain cancers.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile in lab experiments is its specificity for multiple RTKs, which makes it a useful tool for studying the role of these receptors in cancer growth and survival. However, one limitation is that this compound may not accurately reflect the effects of other cancer therapies, as it only targets a specific subset of receptors.

Future Directions

There are several potential future directions for research on 2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile, including:
1. Studying its potential in combination with other cancer therapies to improve treatment outcomes.
2. Investigating its potential in other types of cancer, such as ovarian cancer and melanoma.
3. Developing new formulations or delivery methods to improve its efficacy and reduce side effects.
4. Studying its effects on the tumor microenvironment, including immune cells and stromal cells.
5. Investigating its potential as a preventative therapy for high-risk individuals.
Conclusion:
This compound is a small molecule inhibitor that has shown promise in the treatment of several types of cancer. Its specificity for multiple RTKs makes it a useful tool for studying the role of these receptors in cancer growth and survival. However, further research is needed to fully understand its potential in cancer therapy and to develop new formulations or delivery methods to improve its efficacy and reduce side effects.

Scientific Research Applications

2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been extensively studied for its therapeutic potential in a range of cancers, including GISTs, RCC, pancreatic cancer, breast cancer, and lung cancer. It works by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT), which are involved in the growth and survival of cancer cells.

properties

IUPAC Name

2-amino-1-[2-(4-chlorophenyl)ethyl]-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-10-11(2)19(15(18)14(10)9-17)8-7-12-3-5-13(16)6-4-12/h3-6H,7-8,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKVMVFCSVIAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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